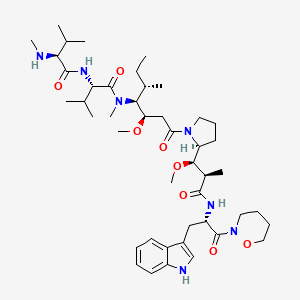

Modified MMAF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H73N7O8 |

|---|---|

Molecular Weight |

840.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C45H73N7O8/c1-12-29(6)40(50(9)45(57)39(28(4)5)49-43(55)38(46-8)27(2)3)36(58-10)25-37(53)51-21-17-20-35(51)41(59-11)30(7)42(54)48-34(44(56)52-22-15-16-23-60-52)24-31-26-47-33-19-14-13-18-32(31)33/h13-14,18-19,26-30,34-36,38-41,46-47H,12,15-17,20-25H2,1-11H3,(H,48,54)(H,49,55)/t29-,30+,34-,35-,36+,38-,39-,40-,41+/m0/s1 |

InChI Key |

LVAXOBQOMZKMEK-QUAKAHINSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Origin of Product |

United States |

Chemical Structure and Conformational Dynamics of Monomethyl Auristatin F Mmaf

Core Chemical Structure and Nomenclature

Monomethyl Auristatin F (MMAF) is a synthetic analog of dolastatin 10, a highly cytotoxic natural product originally isolated from the sea hare Dolabella auricularia. wikidata.orgnih.gov As a potent antitubulin agent, MMAF exerts its cytotoxic effects by inhibiting the polymerization of tubulin, thereby disrupting microtubule formation and arresting cell division in the G2-M phase of the cell cycle, ultimately leading to apoptosis. citeab.comacrospharmatech.comwikimedia.org

The chemical structure of MMAF is a linear pentapeptide, consisting of five distinct amino acid residues. These include monomethyl valine (MeVal), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and a C-terminal phenylalanine (Phe). acrospharmatech.comguidetopharmacology.org Its molecular formula is C39H65N5O8, with a molecular weight of approximately 731.96 g/mol . nih.govciteab.comacrospharmatech.comwikimedia.orgmdpi.comuni.lu The full IUPAC chemical name for MMAF is (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid. citeab.comacrospharmatech.comwikimedia.orgmdpi.com MMAF is also referred to as desmethyl-auristatin F, a nomenclature that highlights the presence of a single methyl substituent on its N-terminal amino group, distinguishing it from auristatin F itself, which possesses two. acrospharmatech.comwikimedia.org

Conformational Isomerism of MMAF

The biological activity of peptide-based molecules like MMAF is intrinsically linked to their three-dimensional conformation. MMAF exhibits conformational isomerism, a critical aspect influencing its interaction with cellular targets.

MMAF, similar to other auristatin derivatives such as monomethyl auristatin E (MMAE), exists in solution as a mixture of two distinct conformational isomers: cis and trans. guidetopharmacology.orgnih.govwikipedia.org This isomerism arises from the restricted rotation around the amide bond situated between the dolaproine (Dap) and dolaisoleuine (Dil) residues within its peptide backbone. guidetopharmacology.org Research indicates that in physiological solutions, the cis isomer often predominates. For instance, studies have reported a cis/trans ratio of approximately 60:40 in favor of the biologically inactive cis isomer for MMAF. nih.govwikipedia.org This unfavorable equilibrium is not unique to MMAF and has been observed across other members of the auristatin family, irrespective of the solvent environment. nih.govwikipedia.org

The structural features of MMAF's conformers have been extensively elucidated through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by quantum chemical modeling. nih.govwikipedia.org NMR spectroscopy allows for the detailed characterization of the solution properties of auristatins, enabling the identification of cis and trans isomers and the precise determination of their relative proportions. nih.govwikipedia.org

Computational studies, particularly quantum chemical predictions, have been instrumental in understanding the conformational landscape and identifying potential modification sites to optimize the cis/trans equilibrium. For example, it has been computationally predicted that strategic halogenation at the para-position of the phenylalanine residue in MMAF could significantly shift the cis/trans ratio, leading to over 90% of the biologically active trans isomer. nih.govwikipedia.org Such structural modifications hold promise for enhancing the potency of these cytotoxic agents, potentially reducing the required therapeutic doses, and improving their safety profiles by minimizing the presence of the inactive and potentially disruptive cis form. nih.govwikipedia.org

Structural Features Impacting Cellular Permeability and Intracellular Access

The structural characteristics of MMAF play a pivotal role in determining its ability to permeate cellular membranes and gain access to its intracellular target.

A defining structural feature of MMAF is its charged C-terminal phenylalanine residue. wikidata.orgciteab.comwikimedia.org This negatively charged carboxyl group significantly differentiates MMAF from its uncharged analog, Monomethyl Auristatin E (MMAE), and profoundly impacts its cellular permeability. wikidata.orgciteab.comwikimedia.org The presence of this charge results in MMAF having attenuated cytotoxic activity as a free drug, primarily due to impaired passive intracellular access. wikidata.orgciteab.comwikimedia.org

The physicochemical properties reflecting this difference in permeability are evident in their octanol-water partition coefficients (Log P o/w). MMAF exhibits a Log P o/w of 0.7, indicating higher aqueous solubility and lower lipid permeability compared to MMAE, which has a Log P o/w of 2.2.

Comparative Physicochemical Properties and Cytotoxicity of MMAF and MMAE

| Property | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) | Reference |

| C-Terminal Group | Charged Phenylalanine | Uncharged Norephedrine (B3415761) | wikidata.orgciteab.com |

| Log P o/w | 0.7 | 2.2 | |

| Passive Cell Permeability | Low | High | |

| Free Drug Cytotoxicity (IC50 range, nM) | 100–250 (attenuated) | < 1 (highly potent) | |

| Bystander Killing | Limited/None | Yes | wikidata.org |

IC50 Values for Free MMAF and MMAE in Cancer Cell Lines

| Cell Line | Free MMAE IC50 (nM) | Free MMAF IC50 (nM) | Reference |

| NCI N87 | 0.7 | 88.3 | |

| OE19 | 1.5 | 386.3 | |

| HCT116 | 8.8 | 8,944 |

Hydrophilicity Characteristics

MMAF exhibits distinct hydrophilicity characteristics primarily due to its charged C-terminal phenylalanine residue creative-diagnostics.comadcreview.comrsc.org. This charged moiety significantly enhances its hydrophilic nature compared to its uncharged counterpart, monomethyl auristatin E (MMAE) nih.govcreative-diagnostics.comresearchgate.netaacrjournals.orgaacrjournals.org. This increased hydrophilicity is a crucial factor influencing its biological and pharmacological profile.

The enhanced hydrophilicity of MMAF results in lower cell membrane permeability when compared to MMAE nih.govcreative-diagnostics.comresearchgate.netacs.orgaacrjournals.orgaacrjournals.orgnih.gov. This reduced ability to freely cross cell membranes is often cited as the reason for its attenuated cytotoxic activity as a free drug in comparison to MMAE adcreview.comacs.orgaacrjournals.org. Despite this, MMAF's hydrophilicity confers several advantages, including a lower tendency to aggregate nih.govresearchgate.netjst.go.jp and improved stability and safety in plasma creative-diagnostics.com. These properties make MMAF particularly suitable as a payload in ADCs, where it is delivered specifically to target cells, mitigating systemic toxicity creative-diagnostics.com.

The lipophilicity of MMAF can be quantified by its LogP value, which is reported as 4.36 . A lower LogP value generally indicates a more hydrophilic compound.

Detailed research findings on MMAF's solubility in various solvents are presented in the table below. These data points provide insight into its hydrophilic characteristics and behavior in different chemical environments.

Table 1: Solubility Characteristics of Monomethyl Auristatin F (MMAF) (This table is designed for interactive display, allowing for sorting or filtering by solvent type or solubility value.)

| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Solubility (mM) | Reference |

| DMSO | Up to 20 mM | - | 20 | adcreview.com |

| DMSO | 100 mg/mL | 100 | 136.61 | xcessbio.com |

| DMSO | ≥ 100 mg/mL | ≥ 100 | 134.05 | medchemexpress.com |

| DMSO | Slightly soluble | - | - | |

| Water | 100 mg/mL | 100 | 136.61 | xcessbio.com |

| Water | Slightly soluble (2.8 g/L) | 2.8 | ~3.8 | hspchem.com |

| Water | Slightly soluble | - | - | |

| Water | 87 mg/mL | 87 | 118.85 | adooq.com |

| Methanol (B129727) | Slightly soluble | - | - | |

| Ethanol | 87 mg/mL | 87 | 118.85 | adooq.com |

Table 2: Comparative Hydrophilicity and Permeability of MMAF vs. MMAE (This table is designed for interactive display, allowing for sorting or filtering.)

| Property | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) | Key Structural Feature | Reference |

| Hydrophilicity | More hydrophilic | Less hydrophilic | Charged C-terminal Phe | nih.govcreative-diagnostics.comresearchgate.netaacrjournals.orgaacrjournals.org |

| Cell Membrane Permeability | Less membrane permeable | More membrane permeable | Charged C-terminal Phe | nih.govcreative-diagnostics.comresearchgate.netacs.orgaacrjournals.orgaacrjournals.orgnih.gov |

| Aggregation Tendency | Lower aggregation tendency | Higher aggregation tendency | Charged C-terminal Phe | nih.govresearchgate.netjst.go.jp |

| Systemic Toxicity (free drug) | Lower systemic toxicity | Higher systemic toxicity | Charged C-terminal Phe | nih.govcreative-diagnostics.comresearchgate.net |

Synthetic Strategies for Monomethyl Auristatin F Mmaf and Analogues

General Synthetic Approaches for Auristatins

Auristatins are synthetic analogues of dolastatin 10, a highly cytotoxic pentapeptide originally isolated from the sea hare Dolabella auricularia creativebiolabs.nethelsinki.finih.gov. The relatively simple peptide structure of dolastatin 10 has facilitated the development of various total synthesis routes rsc.org. Beyond convergent synthesis, sequential elongation from the C-terminus to the N-terminus has been employed, allowing for the generation of auristatins with diverse N-terminal amino acids rsc.org. Solid-phase synthesis has also been successfully utilized for generating certain analogues rsc.org. The fully synthetic nature of auristatins provides a manufacturing advantage over other ADC payloads derived from natural product isolation jst.go.jp.

Specific Modifications to the MMAF Core Structure

Structural modifications of auristatin analogues, including MMAF, generally involve four main strategies: N-terminal extensions, C-terminal modifications, displacements of the N-terminal dolavaline, and alterations to the central peptide core structure creativebiolabs.netcreative-biolabs.com.

N-terminal modifications are a common strategy for auristatin analogues creativebiolabs.net. Monomethyl auristatin F (MMAF) itself is a derivative of auristatin F, characterized by having a single methyl group at its N-terminus, in contrast to auristatin F which possesses two methyl substituents creativebiolabs.netmedkoo.com. This modification, such as the replacement of dolavaline (Dov) with N-methyl valine during total synthesis, has been crucial for designing effective drug-linker payloads, as the resulting secondary amine at the N-terminus provides a convenient site for linker attachment rsc.orgcreative-biolabs.com. Recent studies have explored substituting the valine residue at the P1 position with various natural or unnatural amino acids to investigate their impact on tubulin inhibition and cytotoxicity nih.govresearchgate.net.

C-terminal modifications are another key approach in the synthesis of auristatin analogues creativebiolabs.netcreative-biolabs.comresearchgate.net. MMAF differs from MMAE (Monomethyl Auristatin E) primarily by the presence of a charged C-terminal phenylalanine residue, whereas MMAE has a norephedrine (B3415761) residue helsinki.finih.govresearchgate.net. This charged C-terminus in MMAF limits its membrane permeability, thereby attenuating off-target toxicity, making it an optimal payload for ADCs where intracellular release is desired nih.gov. Research has also focused on modifications to the P5 subunit, including the incorporation of heterocycles, which have been shown to yield ADCs with increased hydrophilic character and reduced aggregation jst.go.jpacs.org.

The displacement or replacement of the N-terminal dolavaline (Dov) unit is a recognized strategy for modifying auristatin analogues creativebiolabs.netcreative-biolabs.com. For instance, the substitution of dolavaline with N-methyl valine during the total synthesis of auristatins has been critical for creating analogues like MMAE that retain high potency while offering a suitable site for linker attachment rsc.org. Analogs of MMAF modified at the N-terminal (Dov unit) have been designed and synthesized, showing enhanced cytotoxicity against certain cancer cell lines mdpi.com.

Modifications to the central peptide core structure (P2-P4 subunits) of auristatins have been investigated, though generally less extensively than terminal modifications, as changes in these subunits have sometimes resulted in attenuated compound potency creativebiolabs.netjst.go.jpcreative-biolabs.comacs.org. However, some studies have explored introducing azide (B81097) functional groups into the dolaproine (Dap, P4) and valine (Val, P2) subunits mdpi.comacs.org. For example, a dolastatin 10 analog with azide modifications on both P2 and P4 subunits, and phenylalanine replacing the dolaphenine (Doe) subunit, demonstrated enhanced cytotoxic activity compared to MMAE mdpi.comacs.org. These azide groups can also serve as attachment points for linkers in ADC preparation acs.org.

Halogenation Strategies for MMAF

Halogenation, particularly at the para-position of the phenylalanine residue in MMAF, represents a significant modification strategy aimed at improving the drug's conformational equilibrium and potency helsinki.finih.govnih.govacs.org. MMAF, like MMAE, exists in solution as a mixture of cis and trans conformers, with only the trans-isomer being biologically active helsinki.finih.gov. A substantial proportion (50-60%) of unmodified MMAF molecules can exist in the biologically inactive cis-conformer, and the isomerization process from cis to trans is slow helsinki.finih.gov.

Computational and experimental studies have shown that a simple halogenation (e.g., fluorination or chlorination) at the para-position of the C-terminal phenyl ring of MMAF can significantly shift this equilibrium towards the active trans-isomer helsinki.finih.govnih.govacs.orgresearchgate.net. This shift is primarily driven by a decrease in intramolecular attraction within the cis-isomers and enhanced electrostatic attraction within the trans-isomers upon halogenation nih.govresearchgate.net. For chlorinated MMAF, the computed cis/trans ratio can be as favorable as 6:94, substantially reducing the amount of the inactive cis-isomer compared to pure MMAF nih.gov. Crucially, this halogenation retains the potency of the parent drug nih.govacs.org. Beyond improving potency, halogenation can also be utilized for labeling and molecular imaging, providing a means to track drug distribution in an organism nih.govacs.orgresearchgate.net.

The following table summarizes the conformational equilibrium shifts observed with halogenation in MMAF:

| Halogenation Type | Effect on cis/trans Ratio (MMAF) | Reference |

| Chlorination | Shifts to 6:94 (cis/trans) | nih.gov |

| Fluorination | Shifts towards trans-isomer | nih.govacs.org |

Impact on Conformational Equilibrium

MMAF, like MMAE, exists in solution as a mixture of two conformational isomers: cis and trans. helsinki.fi Among these, only the elongated trans-isomer is considered biologically active, as its structure is conducive to fitting into the tubulin receptor pocket between the α and β units of the tubulin dimer, thereby inhibiting tubulin polymerization. mdpi.comresearchgate.netuni.lumdpi.com The cis-isomer, with its more compact three-dimensional structure, is unable to enter this central binding site. mdpi.comuni.lu

A significant challenge arises from the fact that in solution, a substantial portion (approximately 50-60%) of MMAF molecules exist in the biologically inactive cis-conformer. uni.lumdpi.com The interconversion between the cis and trans isomers is a slow process, taking several hours at body temperature. uni.lumdpi.com This slow isomerization means that a considerable amount of the drug, once released inside the targeted cancer cell, may be in its inactive form, potentially reducing efficacy and raising concerns about off-target effects if the inactive form diffuses into healthy cells and subsequently isomerizes to the active trans form. uni.lumdpi.com

Research has focused on strategies to shift this conformational equilibrium towards the active trans-isomer. One promising approach involves halogenation at the para-position of the phenylalanine residue in MMAF. mdpi.comhelsinki.finih.govacs.orgacs.orgnih.gov High-level quantum chemical modeling and experimental studies have demonstrated that such halogenation can significantly favor the trans-conformation. helsinki.finih.govacs.orgacs.orgnih.gov For instance, chlorination of MMAF has been shown to shift the cis/trans ratio to approximately 5:95 or 6:94, meaning that over 90% of the molecule is predicted to exist in the biologically active trans-conformer. acs.orgresearchgate.net This modification decreases the intramolecular attraction within the cis-isomers while making interactions within the trans-isomer more favorable, thus driving the shift. acs.orgresearchgate.net This strategy aims to enhance the drug's potency and potentially reduce the required dosage, thereby improving its therapeutic profile. mdpi.comacs.orgnih.gov

Effects on Physicochemical Properties

The physicochemical properties of MMAF are largely influenced by its C-terminal phenylalanine, which bears a negatively charged carboxyl group. wikidata.orgnih.govnih.govhelsinki.finih.gov This structural difference sets MMAF apart from MMAE, which is uncharged at physiological pH due to its C-terminal norephedrine moiety. nih.govhelsinki.fi These differences lead to distinct behaviors in terms of membrane permeability, hydrophilicity, and aggregation tendencies.

Table 1: Comparative Physicochemical Properties of MMAF and MMAE

| Property | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) | References |

| C-terminal Charge | Negatively charged (due to carboxyl group) | Uncharged (due to norephedrine) | wikidata.orgresearchgate.netnih.govnih.gov |

| Cell Permeability | Low membrane permeability | High membrane permeability | wikidata.orgnih.govnih.govnih.gov |

| Hydrophilicity | More hydrophilic | Less hydrophilic (more lipophilic) | citeab.comnih.govnih.govwikipedia.org |

| Aggregation Tendency | Lower aggregation tendency | Higher aggregation tendency | citeab.comnih.govwikipedia.org |

| Stability | Highly stable in plasma, human liver lysosomal extracts, proteases | Highly stable in plasma, human liver lysosomal extracts, proteases | wikidata.orgresearchgate.netbiochempeg.com |

The negative charge of MMAF's C-terminus impedes its diffusion across cell membranes, making it a payload with low cell membrane permeability as a free drug. wikidata.orgnih.govnih.gov In contrast, MMAE is significantly more membrane-permeable. citeab.comnih.govwikipedia.org This difference in permeability is a critical factor in their application within ADCs. While MMAF exhibits reduced cytotoxicity as a free drug compared to MMAE (IC50 values for MMAF are typically 100-250 nM, over 100-fold higher than MMAE), its potency is greatly enhanced when delivered via an antibody-drug conjugate. nih.govnih.gov The antibody facilitates the internalization of MMAF into target cells, overcoming its inherent membrane impermeability. nih.govchem-space.com

Despite its lower intrinsic cell permeability, MMAF's charged nature confers advantages, including greater hydrophilicity and a reduced tendency to aggregate. citeab.comnih.govwikipedia.org These properties contribute to its favorable behavior in biological systems, such as lower systemic toxicity and improved pharmacokinetic profiles when conjugated. nih.govnih.gov Furthermore, both MMAF and MMAE are highly stable molecules, showing no significant degradation in plasma, human liver lysosomal extracts, or in the presence of proteases like cathepsin B. wikidata.orgresearchgate.netbiochempeg.com This stability is crucial for maintaining the integrity of the ADC in circulation until it reaches the target cell.

Development of Novel MMAF Analogues for Enhanced Properties

The development of novel MMAF analogues is driven by the continuous effort to optimize the properties of cytotoxic payloads for ADCs, aiming for enhanced potency, improved pharmacokinetic profiles, and better therapeutic windows. helsinki.fimdpi.comnih.gov Modifications often seek to overcome limitations such as low cell permeability of free MMAF or to introduce new functionalities.

Several strategies have been explored to develop enhanced MMAF analogues:

N-Alkylated Hydrophobic Analogues : To increase the cell permeability of MMAF derivatives, a series of N-alkylated hydrophobic analogues have been synthesized. nih.govnih.govresearchgate.net These modifications, particularly with alkyl chain lengths of C5-C6, have yielded highly potent analogues as free drugs, with IC50 values in the range of 1–6 nM against colorectal and melanoma cell lines, bridging the potency gap between MMAF and MMAE. nih.govresearchgate.net The ability of MMAF to tolerate significant N-terminal substituents allows for modulation of hydrophobicity without substantially affecting cellular activity. nih.gov

PEGylated Derivatives : Polyethylene glycol (PEG) moieties have been incorporated into MMAF derivatives, such as amberstatin (a PEGylated MMAF derivative with a terminal oxyamine group). mdpi.comnih.govresearchgate.net PEGylation can improve the solubility and stability of ADCs, reduce aggregation, and enhance pharmacokinetics by increasing circulation time and potentially reducing toxicity. biochempeg.commdpi.comgoogle.com

Cyclopropyl (B3062369) Fluoro Derivatives : Another class of MMAF analogues involves cyclopropyl fluoro derivatives. These were designed to address pharmacological issues like toxicity and to potentially reduce susceptibility to cellular efflux pumps, thereby exerting less toxicity. mdpi.comresearchgate.net

Replacement of Carboxylic Acid with Tetrazoles and Phosphonates : In an effort to modify the C-terminal phenylalanine, MMAF analogues have been described where the carboxylic acid group was replaced by tetrazoles or phosphonates. nih.govhelsinki.finih.govresearchgate.netfrontiersin.orgwikipedia.org For example, one such phosphonate (B1237965) analogue showed an IC50 of 0.09 nM on HCT116 cells, demonstrating potent activity. nih.gov These modifications aim to alter the physicochemical properties and potentially the binding interactions.

Modifications at P1 and P5 Side Chains : While previous studies largely focused on N-terminal and C-terminal modifications, more recent research has explored modifications to the P1 (valine residue) and P5 side chains of the MMAF scaffold. researchgate.netresearchgate.netnih.govresearcher.life This involves substituting the valine residue at the P1 position with various natural or unnatural amino acids and introducing triazole functional groups at the P5 side chain. researchgate.netnih.govresearcher.life Compounds resulting from these modifications have shown excellent inhibition of tubulin and enhanced cytotoxicity against certain cancer cell lines, suggesting their potential for further ADC development. researchgate.netresearchgate.netnih.govresearcher.life

Duostatin-5 : Duostatin-5 (Duo-5) is a novel cytotoxic payload derived from MMAF. nih.gov Its preparation offers advantages such as fewer synthetic steps, simpler operation, and more stable chemical synthesis. Duostatin-5 contains an azide group, making it suitable for click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugation to antibodies. nih.govmedchemexpress.com

These diverse synthetic strategies and modifications highlight the ongoing efforts to refine MMAF and its analogues, tailoring their properties for improved efficacy and safety within the complex landscape of targeted cancer therapies.

Molecular Mechanism of Action of Monomethyl Auristatin F Mmaf

Tubulin Binding and Polymerization Inhibition

MMAF functions as a potent tubulin polymerization inhibitor. medkoo.comwikipedia.orgbpsbioscience.com By binding to tubulin, the fundamental building block of microtubules, MMAF prevents the assembly of these protein polymers. ontosight.aimedkoo.comnih.gov This disruption is critical because the formation and dynamic behavior of microtubules are essential for cell division. ontosight.ainih.gov

Table 1: Key Characteristics of MMAF's Tubulin Binding

| Characteristic | Description | Source |

| Mechanism | Inhibits tubulin polymerization, preventing microtubule formation. | ontosight.aimedkoo.comnih.gov |

| Binding Site | Binds to the vinca (B1221190) domain at the interface of αβ-tubulin dimers. | nih.govresearchgate.netnih.gov |

| Affinity | High binding affinity to free tubulin (KD = 63 nM). | nih.govresearchgate.net |

| Conformation | Binds in the trans-configuration at the Val-Dil amide bond. | nih.govnih.gov |

MMAF, along with other auristatins, binds to the "peptide site" or vinca domain located at the interface between two longitudinally aligned tubulin dimers, specifically between a β1-tubulin subunit and the adjacent α2-tubulin subunit. nih.govresearchgate.netnih.gov High-resolution crystal structures of tubulin in complex with MMAF have elucidated the specific interactions. nih.gov The amino-terminal end of MMAF primarily interacts with the βT5 loop and αH10 on the adjacent subunit. nih.govplos.org For instance, the nitrogen of the methylated valine amino terminus forms a hydrogen bond to a side chain carboxylate oxygen of Asp179, found on the T5 loop of the β1-tubulin subunit. nih.govnih.govplos.org The side chain of Asn329 on αH10 also forms a dual interaction with the amide nitrogen and carbonyl group of the MMAF valine residue. nih.govplos.org The carboxy-terminal ends of MMAF molecules are solvent-exposed and interact with the backbone amides of the βH6-H7 loop. nih.govplos.org In the bound state, MMAF adopts a trans-configuration at the Val-Dil amide bond. nih.govnih.gov The terminal carboxylate of MMAF strengthens its stabilization effect by forming an extended hydrogen bond network with Arg278 of the M-loop, which helps maintain the β-tubulin M-loop in a conformation incompatible with productive lateral tubulin-tubulin contacts in microtubules. nih.govuci.edu

The binding of MMAF to tubulin dimers directly disrupts the dynamic instability of microtubules. nih.govpatsnap.com Microtubules normally undergo cycles of polymerization (growth) and depolymerization (shortening), known as dynamic instability, which is crucial for their cellular functions, particularly during mitosis. nih.govelifesciences.orgresearchgate.net By inhibiting tubulin polymerization, MMAF prevents the formation of new microtubules and destabilizes existing ones. medkoo.comwikipedia.orgbpsbioscience.comgoogle.com This leads to the disruption of the microtubule network, which is evident as a concentration-dependent diminution of microtubule networks in interphase cells. researchgate.net The interference with microtubule dynamics ultimately prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division. mdpi.com

Cellular Cycle Arrest Induction

The disruption of microtubule dynamics by MMAF leads to the induction of cell cycle arrest. ontosight.aipatsnap.comnih.gov This is a critical step in its cytotoxic mechanism, as it halts the proliferation of rapidly dividing cells, such as cancer cells. ontosight.ai

MMAF causes cells to arrest specifically in the G2/M phase of the cell cycle. patsnap.comnih.govresearchgate.netnih.gov This is the phase where cells prepare for and undergo mitosis. By preventing the proper formation and function of the mitotic spindle, MMAF triggers a checkpoint that halts cell cycle progression before or during mitosis. patsnap.commdpi.comnih.govmedscape.com Studies have shown that treatment with MMAF leads to an increase in the proportion of cells in the G2/M phase and the accumulation of mitotic markers such as phosphorylated Histone H3 (pHistone H3) and phosphorylated BubR1 (pBubR1). researchgate.net This G2/M arrest is a direct consequence of MMAF's ability to inhibit tubulin polymerization and disrupt microtubule dynamics. nih.govnih.gov

Table 2: Effects of MMAF on Cell Cycle Progression

| Effect on Cell Cycle | Mechanism/Observation | Source |

| G2/M Phase Arrest | Inhibits tubulin polymerization, preventing mitotic spindle formation. | patsnap.comnih.govresearchgate.netnih.gov |

| Mitotic Marker Accumulation | Increases pHistone H3 and pBubR1 levels. | researchgate.net |

Induction of Apoptosis in Targeted Cells

Following cell cycle arrest, MMAF induces apoptosis, or programmed cell death, in targeted cells. ontosight.ainih.govpatsnap.comnih.gov This is the ultimate outcome of its cytotoxic action. The disruption of microtubule networks and subsequent prolonged mitotic arrest activate apoptotic pathways. ontosight.aipatsnap.com MMAF has been shown to significantly increase the sub-G1 population (representing apoptotic cells) and increase cleaved PARP expression, a caspase-dependent marker of apoptosis. nih.govresearchgate.netaacrjournals.orgnih.gov This process is often described as mitotic catastrophe, a form of cell death resulting from aberrant mitosis. nih.gov

Effects on Non-Dividing Cells

While MMAF is highly potent against rapidly dividing cells due to its mechanism of inhibiting tubulin polymerization and thus cell division, its effects on non-dividing (quiescent) cells are generally limited. aacrjournals.orgembopress.org As a free drug, MMAF has limited cell permeability, which contributes to its reduced cytotoxicity in non-dividing cells compared to its more permeable analog, MMAE. aacrjournals.orgacs.org This characteristic is advantageous when MMAF is used as a payload in ADCs, as it allows for targeted delivery to cancer cells while minimizing off-target effects on healthy, non-proliferating tissues. ontosight.aiaacrjournals.org When conjugated to a targeting antibody, MMAF's activity is primarily restricted to cells that internalize the ADC, thereby sparing non-target cells. ontosight.aiontosight.aiaacrjournals.org

Conjugation Chemistry and Linker Technologies for Modified Mmaf

General Principles of Bioconjugation for MMAF

Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule. In the context of MMAF-based ADCs, this involves attaching the MMAF-linker construct to the monoclonal antibody. The most prevalent and well-established method for conjugating MMAF to an antibody is through cysteine-thiol chemistry. researchgate.net

This strategy typically involves the partial reduction of the antibody's interchain disulfide bonds, which are located in the hinge region of the IgG molecule. This reduction process, often using reagents like tris(2-carboxyethyl)phosphine (TCEP), exposes reactive thiol (sulfhydryl, -SH) groups from cysteine residues. nih.gov These free thiols serve as nucleophilic handles for conjugation.

The MMAF-linker component is synthesized with a thiol-reactive group, most commonly a maleimide. The maleimide group undergoes a rapid and specific Michael addition reaction with the sulfhydryl group of the cysteine residue, forming a stable covalent thioether bond. nih.gov This process links the MMAF payload to the antibody. By carefully controlling the reduction conditions, it is possible to influence the average number of MMAF molecules conjugated per antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR). researchgate.net While other conjugation strategies exist, such as targeting lysine (B10760008) residues, cysteine-based conjugation is widely used for auristatins like MMAF due to the ability to achieve a more controlled and homogenous DAR. nih.gov

Linker Design and Impact on Conjugate Properties

The linker connecting MMAF to the antibody is a crucial component that profoundly influences the properties of the resulting ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the highly potent MMAF payload which could cause off-target toxicity. iris-biotech.de Conversely, upon internalization of the ADC into the target cancer cell, the linker must allow for the efficient release of the active drug. iris-biotech.de Linker technology is broadly categorized into two main classes: cleavable and non-cleavable linkers, each with distinct mechanisms of drug release and associated properties. nih.gov

The choice of linker can also impact the physicochemical properties of the ADC, such as its hydrophobicity and propensity to aggregate. For instance, more hydrophobic linkers can sometimes lead to ADC aggregation, which may affect its pharmacokinetics and tolerability. nih.gov

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present within the target cell, particularly within the lysosomal compartment. This conditional cleavage ensures that the cytotoxic payload is released predominantly at the site of action.

Among the most successful cleavable linkers are those based on dipeptides, with the valine-citrulline (Val-Cit or VC) motif being a prominent example. iris-biotech.denih.gov This linker is engineered to be a substrate for lysosomal proteases, such as cathepsin B, which are highly active within cancer cells but have limited activity in the extracellular environment. iris-biotech.detcichemicals.com

Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the subsequent part of the linker. tcichemicals.com This enzymatic cleavage is the initiating step for the release of MMAF. The Val-Cit linker provides a balance of high serum stability and efficient intracellular cleavage, making it a cornerstone of modern ADC design. iris-biotech.denih.gov However, studies have noted that the stability of Val-Cit linkers can be compromised by certain extracellular enzymes, leading to research into more stable tripeptide variations. nih.govnih.gov

The enzymatic cleavage of the Val-Cit peptide is often not sufficient on its own to release the drug in its active form. To facilitate this, a self-immolative spacer is typically incorporated into the linker construct between the cleavage site and the drug. The most common of these is the p-aminobenzyloxycarbonyl (PABC) spacer. iris-biotech.detcichemicals.com

Following the cathepsin B-mediated cleavage of the Val-Cit dipeptide, the PABC unit is exposed. This triggers a spontaneous 1,6-elimination reaction, which involves an electronic cascade that results in the release of carbon dioxide and the subsequent liberation of the unmodified, fully active MMAF payload. iris-biotech.de This "self-immolating" mechanism is critical because it ensures that the released drug is free of any linker fragments that might otherwise hinder its biological activity. nih.gov

Another effective cleavable linker strategy utilizes a β-glucuronide moiety. nih.govacs.org This approach leverages the activity of β-glucuronidase, an enzyme that is abundant in the lysosomes of tumor cells and also present in the necrotic regions of the tumor microenvironment. researchgate.net The β-glucuronide linker is highly hydrophilic and demonstrates excellent stability in plasma. nih.govacs.orgresearchgate.net

Once the ADC is internalized, β-glucuronidase cleaves the glycosidic bond of the linker. Similar to the peptide-based system, this cleavage event typically unmasks a self-immolative spacer (like PABC), which then rapidly decomposes to release the active MMAF. Research has shown that MMAF conjugated via a β-glucuronide linker is highly stable in plasma and yields ADCs that are potent and effective in preclinical models. nih.govacs.org

Table 1: In Vitro Cytotoxicity of a β-Glucuronide-MMAF ADC

This table presents the results from a study evaluating the potency of an anti-CD70 antibody (c1F6) conjugated to MMAF via a β-glucuronide linker (c1F6-9b). Cytotoxicity was measured against a CD70-positive renal cell carcinoma line (786-O) and a CD70-negative cell line (A498).

| Cell Line | Target Antigen | ADC Treatment | IC50 (ng/mL) |

| 786-O | CD70-Positive | c1F6-β-Glucuronide-MMAF | 1.1 |

| A498 | CD70-Negative | c1F6-β-Glucuronide-MMAF | >1000 |

Data sourced from Jeffrey et al., 2006. acs.org The data demonstrates the antigen-specific cytotoxicity of the ADC, as it was highly potent against the target-positive cell line but had minimal effect on the target-negative line.

In contrast to cleavable linkers, non-cleavable linkers form a stable covalent bond that is not susceptible to enzymatic or chemical cleavage. With this technology, the release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. creativebiolabs.netcreative-biolabs.com

A common example of a non-cleavable linker used with MMAF is the maleimidocaproyl (MC) linker. nih.govnih.gov After the ADC is internalized and trafficked to the lysosome, cellular proteases degrade the antibody into its constituent amino acids. This process ultimately liberates the MMAF payload, but it remains attached to the linker and the cysteine residue from the antibody to which it was conjugated. creativebiolabs.netnih.gov The final active metabolite is therefore a cysteine-MC-MMAF adduct.

This release mechanism has a significant implication: the payload must retain its cytotoxic activity even when an amino acid-linker fragment is attached. MMAF is particularly well-suited for this approach because its C-terminal phenylalanine provides a site where the addition of the linker and an amino acid does not abrogate its ability to inhibit tubulin polymerization. creativebiolabs.netcreative-biolabs.com In contrast, payloads like MMAE are less effective with non-cleavable linkers because the active form is the free drug. creativebiolabs.net ADCs constructed with non-cleavable linkers often exhibit greater plasma stability and a potentially wider therapeutic window compared to their cleavable counterparts. nih.gov

Table 2: Overview of Linker Components for Modified MMAF

| Component | Linker Type | Function / Mechanism |

| Maleimidocaproyl (MC) | Non-Cleavable | Forms a stable thioether bond with antibody cysteine residues. Drug is released as a Cys-Linker-MMAF adduct upon full antibody degradation. nih.govnih.gov |

| Valine-Citrulline (VC) | Cleavable | Dipeptide sequence specifically cleaved by lysosomal enzymes like cathepsin B. iris-biotech.detcichemicals.com |

| p-Aminobenzyloxycarbonyl (PABC) | Cleavable (Spacer) | Self-immolative unit that decomposes after enzymatic cleavage of the primary linker, ensuring traceless release of the active drug. iris-biotech.de |

| β-Glucuronide | Cleavable | Substrate for β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and lysosomes. researchgate.net |

Non-Cleavable Linkers

Maleimidocaproyl (mc) Linkers

A prevalent linker used in conjunction with auristatin-based payloads, including MMAF, is the maleimidocaproyl (mc) linker. nih.govresearchgate.net This non-cleavable linker utilizes maleimide chemistry to attach the drug to the antibody, typically through the sulfhydryl group of a cysteine residue. nih.govresearchgate.net The "mc" designation refers to the maleimidocaproyl spacer, which provides a stable connection between the antibody and the MMAF payload. nih.govresearchgate.net The resulting conjugate is often denoted as mc-MMAF. nih.govresearchgate.net

Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, the mc-MMAF conjugate does not have an obvious release mechanism built into the linker itself. nih.govresearchgate.net The stability of the maleimide-cysteine linkage is a key attribute, although concerns about potential retro-Michael reactions leading to premature drug release in plasma have been noted with maleimide-based chemistries. nih.gov

Release Mechanism via Antibody Catabolism

The release of the cytotoxic payload from a non-cleavable linker system like mc-MMAF relies on the complete degradation of the antibody component within the target cell. researchgate.netnih.govnih.gov Following the binding of the ADC to its target antigen on a cancer cell, the entire ADC-antigen complex is internalized, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a host of proteolytic enzymes.

Within the lysosome, the antibody is catabolized, meaning it is broken down into its constituent amino acids. researchgate.netnih.gov This proteolytic degradation ultimately liberates the MMAF payload, which is still attached to the linker and the cysteine amino acid from the antibody. researchgate.net This active metabolite, cysteine-mc-MMAF, is then able to exert its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The charged nature of the C-terminal phenylalanine of MMAF contributes to its reduced membrane permeability, which can result in a larger therapeutic window compared to other auristatins like MMAE. nih.govresearchgate.net

Impact of Linker Hydrophilicity/Hydrophobicity

Key Impacts of Linker Hydrophilicity:

| Property | Impact of Increased Hydrophilicity |

| Aggregation | Reduces the tendency for ADC aggregation. acs.orgresearchgate.net |

| Pharmacokinetics | Can lead to slower clearance rates and longer plasma exposure. chemexpress.comresearchgate.net |

| Off-target Toxicity | May reduce nonspecific uptake, particularly by the liver, thereby lowering off-target toxicity. chemexpress.com |

| Drug-to-Antibody Ratio (DAR) | Enables the use of higher DARs without significant aggregation issues. nih.gov |

Strategies to increase linker hydrophilicity include the incorporation of polyethylene glycol (PEG) moieties, sulfonates, or other hydrophilic groups into the linker structure. chemexpress.comwuxiapptec.commdpi.com By masking the hydrophobicity of the payload, hydrophilic linkers can improve the drug-like properties of the ADC, leading to a better therapeutic index. researchgate.netaxispharm.com

Linker Stability and Premature Payload Release

An ideal linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic effect. nih.govnih.govnih.gov The stability of the linker is a critical parameter in ADC design. nih.gov While non-cleavable linkers like mc-MMAF are generally considered stable, the chemical bonds used for conjugation can be susceptible to degradation in the plasma. nih.govnih.gov

For instance, the valine-citrulline (vc) peptide linker, often used in cleavable systems, has shown susceptibility to premature cleavage by certain enzymes present in plasma, such as carboxylesterases. acs.org This can lead to the unintended release of the payload before the ADC reaches the target tumor cells. nih.gov Research efforts have focused on modifying linker structures to enhance their stability in serum without compromising their intended cleavage within the tumor cell. researchgate.netnih.gov This includes alterations to the peptide sequence or the self-immolative spacer to create more robust linker systems. nih.gov

Conjugation Methodologies

Site-Specific Conjugation Strategies

Traditional conjugation methods often involve the random attachment of drug-linkers to endogenous lysine or cysteine residues on the antibody. This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window. Site-specific conjugation strategies have emerged to overcome these limitations by enabling the precise placement of a defined number of payloads onto the antibody. nih.gov

A prominent site-specific conjugation approach involves the genetic engineering of cysteine residues into the antibody backbone at specific, predetermined locations. nih.govcreative-biolabs.com This technique allows for the creation of homogenous ADCs with a controlled DAR, typically 2 or 4. nih.gov

The THIOMAB™ platform is a well-established example of this technology, where unpaired cysteine residues are introduced at specific sites on the antibody for conjugation. nih.gov These engineered cysteines provide reactive thiol groups for covalent attachment of a maleimide-containing linker-drug, such as mc-MMAF. nih.govcreative-biolabs.com

Advantages of Engineered Cysteine Conjugation:

| Feature | Benefit |

| Homogeneity | Produces ADCs with a uniform DAR and defined conjugation sites. |

| Improved Therapeutic Index | Leads to enhanced in vivo efficacy and better tolerability. nih.gov |

| Preserved Antibody Function | Minimally impacts the antigen-binding affinity and structural integrity of the antibody. |

| Reduced Systemic Toxicity | Contributes to a more favorable safety profile. |

By carefully selecting the site of cysteine mutation, it is possible to shield the hydrophobic payload within the antibody structure, further reducing the potential for aggregation and improving the pharmacokinetic profile of the ADC. acs.org

Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into the antibody backbone provides a powerful tool for the site-specific conjugation of MMAF. researchgate.net This technique allows for the precise placement of a unique chemical handle on the antibody, away from the antigen-binding site, thereby preserving its function. By genetically encoding a UAA with an orthogonal chemical group, such as a ketone or an azide (B81097), at a specific site, a corresponding reactive linker attached to MMAF can be selectively conjugated. researchgate.net

One common approach involves the use of para-azidomethyl-L-phenylalanine (pAMF). A cell-free protein synthesis system can be used to incorporate pAMF into the antibody structure. Subsequently, a DBCO-PEG-MMAF (Dibenzocyclooctyne-PEG-MMAF) derivative can be attached via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This method has been shown to achieve near-complete conjugation and results in highly potent ADCs. researchgate.net

Another example is the use of p-acetylphenylalanine (pAcF), which contains a keto group. This UAA can be incorporated into the antibody and then selectively reacted with an alkoxy-amine-derivatized MMAF to form a stable oxime linkage. oup.com

Key Features of UAA-based Conjugation for this compound:

| Feature | Description | Reference |

| Site-Specificity | Allows for precise control over the location of MMAF conjugation on the antibody. | |

| Homogeneity | Produces ADCs with a uniform drug-to-antibody ratio (DAR). | researchgate.net |

| Preservation of Function | Minimizes interference with the antibody's antigen-binding affinity. | |

| Versatility | A variety of UAAs with different reactive groups can be used. | researchgate.net |

Enzymatic Conjugation (e.g., Transglutaminases, Glucotransfersases)

Enzymatic conjugation methods offer a high degree of specificity for modifying antibodies with MMAF, often without the need for genetic engineering of the antibody itself. researchgate.netsemanticscholar.org

Transglutaminases: Microbial transglutaminase (mTG) is a notable enzyme used in this context. It catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on the antibody and a primary amine on a linker-payload construct. researchgate.net mTG can be used in a chemo-enzymatic approach where a linker with a bio-orthogonal handle (like an azide) is first attached to the antibody. Subsequently, an MMAF derivative with a corresponding reactive group is conjugated. This two-step process has been shown to yield homogeneous ADCs with a defined DAR. researchgate.net For instance, a dual-drug ADC containing both MMAE and MMAF has been produced using microbial transglutaminase for site-specific linker installation, resulting in highly homogeneous products. researchgate.net

Glucosyltransferases: Glycan remodeling is another enzymatic strategy. An engineered glycotransferase can be used to attach a chemically reactive sugar to the antibody's Fc N-glycans. This reactive sugar can then be conjugated to an aminooxy-functionalized MMAF. This approach has been used to generate ADCs with potent and specific cell-killing activity against cancer cells.

Thiol-Maleimide Chemistry

Thiol-maleimide chemistry is a widely used method for conjugating payloads like MMAF to antibodies. This reaction involves the Michael addition of a thiol group from a cysteine residue on the antibody to a maleimide group on the linker-payload. tandfonline.comcellmosaic.com The cysteine residues can be naturally occurring (after reduction of interchain disulfide bonds) or engineered into the antibody for site-specific conjugation.

A common linker used in this chemistry is maleimidocaproyl (mc), which is often part of the mc-MMAF construct. cellmosaic.com This forms a stable thioether bond between the antibody and the MMAF payload. cellmosaic.com However, the stability of the resulting thiosuccinimide ring can be a concern, as it may undergo a retro-Michael reaction, leading to payload dissociation. To address this, next-generation maleimides have been developed to improve the stability of the linkage.

Comparison of MMAF Conjugation Strategies:

| Conjugation Method | Key Features | Resulting ADC Homogeneity |

| Thiol-Maleimide | Targets native or engineered cysteines. | Can be heterogeneous if native disulfides are used. |

| Lysine-based | Targets surface-exposed lysines. | Typically results in heterogeneous mixtures. |

| N-terminal | Targets the N-terminal alpha-amino group. | Can produce more homogeneous ADCs. |

Wittig Chemistry

The application of the Wittig reaction for the direct conjugation of this compound to antibodies is not extensively documented in scientific literature. While the Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, its use in bioconjugation, particularly for large biomolecules like antibodies, presents challenges such as the need for aqueous reaction conditions and potential side reactions with native protein functional groups. The more established and specific chemistries described in the preceding sections are predominantly utilized for the construction of MMAF-based ADCs.

Lysine-Based Conjugation

Lysine-based conjugation is a conventional method that targets the primary amines on the side chains of lysine residues on the antibody surface. tandfonline.com This approach typically uses N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea bonds, respectively. While this method is straightforward and does not require antibody engineering, it generally results in a heterogeneous mixture of ADCs with a wide distribution of DARs and conjugation sites. tandfonline.com This heterogeneity can impact the ADC's pharmacokinetics and therapeutic window.

For example, a trastuzumab-MMAF conjugate (T-K-F) has been synthesized using lysine conjugation with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a bifunctional linker. tandfonline.com

Disulfide Re-bridging Technology

Disulfide re-bridging technologies offer a way to create more homogeneous ADCs from native antibodies without the need for genetic engineering. This approach involves the reduction of the interchain disulfide bonds in the antibody, followed by the reaction of the resulting pairs of thiols with a linker that can span the distance and re-bridge the connection.

This method has been used to conjugate MMAF to antibodies, resulting in ADCs with improved pharmacokinetics and reduced toxicity compared to conventional cysteine-based conjugates. For instance, a dibromomaleimide (DBM)-MMAF derivative has been used to crosslink both cysteines from the interchain disulfides. nih.gov

Non-covalent Conjugation Approaches

Non-covalent conjugation represents an alternative strategy for creating ADCs. Instead of forming a stable covalent bond, this method relies on high-affinity interactions, such as those between biotin and streptavidin or through hybridization of complementary oligonucleotides. researchgate.net

For example, a non-covalent ADC has been engineered using an affinity-guided system. While specific examples directly involving MMAF are less common than covalent methods, the principle involves attaching MMAF to a molecule that has a high affinity for a corresponding tag or receptor on the antibody. researchgate.net

Drug-to-Antibody Ratio (DAR) Considerations

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), defining the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's therapeutic index by affecting its potency, pharmacokinetics, and stability. For modified Monomethyl Auristatin F (MMAF), as with other payloads, achieving an optimal DAR is a key focus during development to balance efficacy with an acceptable safety and stability profile.

The conjugation of small molecule drugs, which are often hydrophobic, to a monoclonal antibody can alter the biophysical properties of the protein, potentially leading to instability and aggregation. mdpi.com Aggregation is the formation of high-molecular-weight species and is a significant concern in the manufacturing and storage of biotherapeutics as it can impact efficacy, safety, and immunogenicity. cytivalifesciences.compharmtech.com The DAR is a primary factor influencing the propensity of an ADC to aggregate, largely due to the increased hydrophobicity of the conjugate with a higher number of attached drug-linker molecules. mdpi.com

Research has consistently shown that higher DARs frequently lead to increased rates of aggregation and precipitation during formulation. cytivalifesciences.com This is because the attachment of multiple hydrophobic payloads can lead to conformational changes in the antibody, exposing hydrophobic regions that are normally buried within the protein's structure. This altered surface hydrophobicity can promote protein-protein interactions, leading to the formation of aggregates. cytivalifesciences.com

While much of the detailed research on the direct impact of DAR on aggregation has focused on the more hydrophobic auristatin derivative, Monomethyl Auristatin E (MMAE), the underlying principles are applicable to this compound. Studies on MMAE-based ADCs have demonstrated a clear correlation between higher DAR values and increased aggregation. For instance, an analysis of trastuzumab-MMAE conjugates found that at a DAR of 2 or 4, there was only 0.7% and 4.7% aggregation, respectively, over a two-week period. However, higher DARs resulted in an exponential increase in aggregation. researchgate.net Another study showed that a DAR 8 MMAE ADC was moderately aggregated even at 4°C and almost completely aggregated when subjected to temperature stress at 40°C. researchgate.netnih.gov

The stability of an ADC is also influenced by the conjugation method and the linker chemistry. Site-specific conjugation methods that produce homogeneous ADCs with a well-defined DAR are often preferred over traditional stochastic methods, which can yield a heterogeneous mixture of species with varying DARs. This heterogeneity can contribute to instability, as the higher-DAR species within the mixture are more prone to aggregation. tandfonline.com

To mitigate the aggregation risk associated with higher DARs, various strategies are employed. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) or glycoside moieties, can help to offset the hydrophobicity of the payload. mdpi.comnih.gov For example, a hydrophilic auristatin glycoside payload, MMAU, has been shown to enable the generation of homogeneous DAR 8 ADCs with significantly reduced aggregation compared to DAR 8 MMAE ADCs. nih.gov Furthermore, formulation development plays a crucial role in ensuring the long-term stability of ADCs. The use of stabilizing buffers and lyophilization can prevent aggregation and allow for extended storage. cellmosaic.com

The following tables present data from studies on auristatin-based ADCs that illustrate the relationship between DAR, hydrophobicity, and aggregation.

Table 1: Aggregation of Trastuzumab-MMAE ADCs with Varying DARs

| Drug-to-Antibody Ratio (DAR) | Aggregation (%) over 2 weeks |

| 2 | 0.7 |

| 4 | 4.7 |

| >4 | Exponential Increase |

This table is based on findings for MMAE conjugates, which indicate a significant increase in aggregation with higher DARs. researchgate.net

Table 2: Stability of a DAR 8 Trastuzumab-MMAE ADC under Temperature Stress

| Storage Condition | Aggregation (%) |

| 2 days at 4°C | Moderate |

| 2 days at 40°C | >95% |

This data for an MMAE ADC highlights the impact of high DAR on stability, showing significant aggregation even under normal storage conditions and near-complete aggregation under thermal stress. researchgate.net

Table 3: Long-Term Stability of Different ADCs at 4°C

| ADC | DAR | Aggregation (%) after 30 days |

| Trastuzumab-MCC-maytansinoid | 4.1 | 0.7 |

| Trastuzumab-MC-VC-PAB-MMAE | 2.0 | 0.5 |

| Trastuzumab-MC-VC-PAB-MMAE | 4.0 | 0.5 |

This study indicates that with appropriate formulation, even ADCs with a DAR of 4 can maintain low levels of aggregation over an extended period. nih.govexplorationpub.comresearchgate.net

Pharmacokinetic and Metabolic Research of Mmaf in Preclinical Models

Analytical Methodologies for Pharmacokinetic Studies

The quantification of MMAF in biological matrices is crucial for understanding its pharmacokinetic profile. Highly sensitive and specific analytical methods are required to measure the low concentrations of the payload typically found in preclinical studies. researchgate.net

Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS)

A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-TOF-MS/MS) assay has been developed for the evaluation of the metabolism and pharmacokinetic characteristics of MMAF in preclinical models, such as rats. mdpi.comnih.govnih.gov This method offers high sensitivity and specificity for quantifying MMAF in plasma samples. nih.govresearchgate.net

In a typical LC-TOF-MS/MS method for MMAF quantification, the analysis is performed in the positive ion mode. nih.gov The protonated parent ion [M+H]⁺ of MMAF is observed at an m/z of 732.5. nih.govmdpi.com The most abundant product ion, used for quantification, is found at m/z 700.5, which corresponds to a loss of methanol (B129727) (CH₃OH) from the parent molecule. nih.govresearchgate.net

Method qualification studies have demonstrated that calibration curves for MMAF are acceptable over a concentration range of 3.02 to 2200 ng/mL in rat plasma. mdpi.comnih.govresearchgate.net The assay has shown good stability under various conditions and no significant matrix effects were observed between different preclinical species, including mouse, rat, dog, monkey, and human, suggesting its broad applicability. mdpi.comnih.gov

Table 1: LC-TOF-MS/MS Parameters for MMAF Quantification

| Parameter | Value |

| Ionization Mode | Positive Ion |

| Parent Ion (m/z) | 732.5 ([M+H]⁺) |

| Product Ion (m/z) | 700.5 |

| Calibration Range | 3.02 - 2200 ng/mL |

This table summarizes typical parameters for the quantification of MMAF using LC-TOF-MS/MS as reported in preclinical studies.

Immuno-affinity Capture LC-MS/MS

For the analysis of MMAF when it is part of an antibody-drug conjugate, a hybrid method combining immuno-affinity capture with LC-MS/MS is often employed. mdpi.commdpi.com This approach allows for the specific isolation and quantification of the conjugated payload from complex biological matrices like plasma. mdpi.com

The process involves several steps:

Affinity Capture: The ADC is captured from the plasma sample using magnetic beads coated with an antibody that specifically binds to the ADC's antibody component. mdpi.commdpi.com

Enzymatic Cleavage: The linker connecting MMAF to the antibody is cleaved using a specific enzyme, such as beta-glucuronidase for certain linkers, to release the MMAF payload. mdpi.com

LC-MS/MS Analysis: The released MMAF is then quantified using LC-MS/MS, similar to the method described above. mdpi.com

Metabolism and Catabolism Studies

Understanding the metabolic fate of MMAF is essential for a comprehensive assessment of its behavior in vivo. Both in vitro and in vivo studies are conducted to identify metabolites and elucidate the major metabolic pathways. mdpi.comnih.gov

In Vitro Metabolic Profiling and Identification

In vitro metabolic profiling of MMAF is typically performed using liver microsomes from different species, such as rats and humans, fortified with necessary cofactors like NADPH, UDPGA, and GSH. mdpi.com These studies help in the tentative identification of metabolites formed through various enzymatic reactions. creative-diagnostics.commdpi.com

In one study, incubation of MMAF with human liver microsomes led to the tentative identification of seven metabolites. mdpi.comnih.gov In contrast, only four metabolites were identified in rat liver microsomes under similar conditions, suggesting potential species-specific differences in metabolism. nih.gov

In Vivo Metabolite Identification

In vivo metabolite identification is carried out by analyzing plasma samples from preclinical models that have been administered MMAF. mdpi.com Interestingly, in a study with rats, the metabolites identified in the in vitro liver microsome assays were not detected in the in vivo plasma samples. mdpi.com This finding suggests that in this particular preclinical model, the high clearance of MMAF might be more attributable to excretion rather than extensive metabolism. mdpi.com

Major Metabolic Pathways (e.g., Demethylation)

Based on in vitro studies, several metabolic pathways have been proposed for MMAF. creative-diagnostics.commdpi.com The major metabolic transformations include:

Demethylation: This is considered a major metabolic pathway for MMAF. creative-diagnostics.commdpi.comnih.gov

Mono-oxidation: The addition of a single oxygen atom. creative-diagnostics.commdpi.com

Di-demethylation: The loss of two methyl groups. mdpi.com

Loss of C₆H₁₁NO: The cleavage of a specific portion of the molecule. mdpi.com

Among these, demethylation appears to be the most predominant metabolic route. creative-diagnostics.commdpi.com

Table 2: Identified Metabolites of MMAF in Human Liver Microsomes

| Metabolite | Proposed Biotransformation |

| M1 | Mono-oxidation |

| M2 | Demethylation |

| M3 | Di-demethylation |

| M4 | Loss of C₆H₁₁NO |

| M5 | Mono-oxidation + Demethylation |

| M6 | Dehydrogenation |

| M7 | Demethylation + Dehydrogenation |

This table presents the tentatively identified metabolites of MMAF following incubation with human liver microsomes, as reported in a preclinical study. mdpi.com

Catabolic Fate of MMAF within Conjugates

Antibody-drug conjugates (ADCs) utilizing a non-cleavable linker, such as those containing modified monomethyl auristatin F (MMAF), rely on the complete intracellular degradation of the antibody component to release the cytotoxic payload. nih.govresearchgate.netrsc.org This process is initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis. nih.govresearchgate.net The ADC is then trafficked through the endosomal pathway to the lysosomes. nih.govresearchgate.net

Within the harsh environment of the lysosome, ubiquitous proteolytic enzymes degrade the monoclonal antibody into its constituent amino acids. nih.govfda.gov This catabolic process liberates the drug, which remains attached to the linker and the specific amino acid (e.g., cysteine) used for conjugation. researchgate.net The resulting active catabolite is therefore not free MMAF, but a complex such as cysteine-maleimidocaproyl-MMAF (cys-mcMMAF). researchgate.netfda.gov This amino acid-linker-payload complex is the species responsible for exerting the cytotoxic effect. rsc.org The addition of the charged amino acid appendage generally renders the catabolite less able to diffuse across cell membranes, a characteristic that differentiates it from payloads released from cleavable linkers. rsc.org

Distribution and Clearance of Released MMAF

The distribution and clearance of the active catabolite of MMAF-ADCs are critical determinants of both efficacy and potential toxicity. Preclinical studies focusing on the released payload, cys-mcMMAF, reveal that its pharmacokinetics are formation-rate limited, meaning its clearance from plasma reflects its rate of release from the circulating ADC. acs.orgresearchgate.net

Studies in mouse xenograft models demonstrate a highly preferential distribution of the released payload to tumor tissue. In two different tumor models (H1975 and MDA-MB-361-DYT2), peak concentrations of cys-mcMMAF in tumor homogenates were found to be approximately 600 times higher than those observed in plasma. researchgate.net This indicates efficient and specific delivery and subsequent catabolism of the ADC at the tumor site, rather than premature release in the systemic circulation. researchgate.net The concentrations of cys-mcMMAF in other highly perfused organs like the liver, lung, and kidney were found to be substantially lower than in the tumor. researchgate.netresearchgate.net

While the released catabolite is the pharmacologically active species, studies on unconjugated, free MMAF in rats have shown that it has very high clearance, reportedly exceeding the hepatic blood flow, and an oral bioavailability of 0%. mdpi.com In vitro studies using rat and human liver microsomes identified demethylation as a major metabolic pathway for free MMAF. mdpi.com However, these metabolites were not detected in in vivo plasma samples from rats, suggesting that the high clearance of free MMAF is likely driven by excretion rather than metabolism. mdpi.com

| Model | Tissue | Peak Concentration (µg/mL) | Tumor-to-Plasma Ratio |

|---|---|---|---|

| MDA-MB-361-DYT2 | Tumor | 0.16 | ~600x |

| Plasma | 0.00029 | ||

| H1975 | Tumor | 0.20 | ~600x |

| Plasma | 0.00032 |

The primary route of elimination for catabolites of auristatin-based ADCs in preclinical models is through biliary excretion into the feces. fda.govresearchgate.net While direct excretion data for cys-mcMMAF is limited, studies on closely related auristatins and their ADC catabolites provide strong evidence for this pathway.

In a preclinical study with belantamab mafodotin, which releases cys-mcMMAF, animal studies using a radiolabeled version of the catabolite showed that radioactivity was predominantly excreted in the feces (83%), with urinary excretion being a minor route (13%). fda.gov The excreted components were mainly the linear or cyclized forms of cys-mcMMAF. fda.gov This aligns with findings for MMAE-containing ADCs, where the free payload is mainly eliminated via the biliary-faecal route (>70%) in rats. researchgate.net Studies with other payloads like maytansinoids (DM1) also show that the major pathway for catabolite elimination in rats is fecal/biliary, accounting for up to 80% of excretion. researchgate.net In vitro transporter studies have shown that the MMAF catabolite, cys-mcMMAF, is a substrate for transporters involved in biliary clearance, including OATP1B1, OATP1B3, and BSEP. europa.eu

| Compound | Species | Fecal Excretion (%) | Urinary Excretion (%) |

|---|---|---|---|

| ³H-cys-mcMMAF | Animal model (unspecified) | 83 | 13 |

Mechanisms of Drug Resistance to Mmaf Based Conjugates

Cellular Efflux Mechanisms

A primary mechanism of resistance to many chemotherapeutic agents is their active removal from the cancer cell by efflux pumps. frontiersin.org These pumps are transmembrane proteins that can expel cytotoxic drugs, thereby lowering their intracellular concentration and diminishing their effectiveness. researchgate.net

The ATP-binding cassette (ABC) superfamily of transporters is a major player in multidrug resistance. researchgate.netnih.gov Key members of this family include P-glycoprotein (P-gp, also known as MDR1 or ABCB1), multidrug resistance-associated protein 1 (MRP1 or ABCC1), and breast cancer resistance protein (BCRP or ABCG2). researchgate.netnih.gov These transporters are responsible for the efflux of a wide range of structurally diverse anticancer drugs. frontiersin.org

The susceptibility of an ADC's payload to these efflux pumps is a critical factor in its potential for resistance. For instance, MMAE is a known substrate for ABCB1 (MDR1). jci.orgbiorxiv.org Consequently, cancer cells that overexpress ABCB1 can exhibit significantly reduced sensitivity to MMAE-based ADCs. jci.org

In contrast, a significant advantage of the modified MMAF payload is its lack of susceptibility to certain key efflux pumps. Research has shown that the activity of MMAF was not affected in cell lines that overexpress ABCB1. jci.org This resistance to efflux is attributed to the physicochemical properties of MMAF, particularly its charged nature, which makes it a poor substrate for MDR1. jci.orgnih.gov This inherent characteristic means that a common mechanism of resistance for other payloads is less of a concern for MMAF-based conjugates. unimib.it

| Transporter | Gene | MMAE Susceptibility | This compound Susceptibility | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | High (Substrate) | Low / Not a substrate | jci.orgbiorxiv.org |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Substrate | Data less conclusive, but generally less susceptible than MMAE | aacrjournals.org |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Substrate | Poor substrate | aacrjournals.org |

Given that MMAF is inherently a poor substrate for major efflux pumps like MDR1, one of the primary strategies to circumvent this form of resistance is the selection of MMAF as the payload itself. jci.orgunimib.it However, resistance can still emerge through other transporters or mechanisms. General strategies to combat efflux-mediated resistance in ADCs include:

Payload Modification and Selection : Developing payloads that are not substrates for common ABC transporters is a key strategy. researchgate.net The use of MMAF is a prime example of this approach. jci.org Dual-drug ADCs, which carry two different payloads (e.g., MMAE and MMAF), have been developed to tackle tumor heterogeneity and resistance. nih.govbiorxiv.org The MMAF component can be effective against cells with high efflux pump expression that would otherwise resist the MMAE component. biorxiv.org

Linker Modification : The design of the linker connecting the payload to the antibody can influence payload retention. While more relevant for payloads that are efflux pump substrates, linker chemistry can be optimized to ensure the payload is released in a form that is less likely to be expelled. mdpi.com For MMAF-based ADCs with non-cleavable linkers, the released payload remains attached to an amino acid, creating a charged species that is even less permeable and less likely to be a substrate for efflux. mdpi.com

Combination Therapies : Another approach involves the co-administration of the ADC with an MDR inhibitor. These inhibitors can block the function of efflux pumps, thereby restoring or enhancing the intracellular concentration of the cytotoxic payload. mdpi.comaacrjournals.org For example, the MDR1 inhibitor elacridar (B1662867) has been shown to reverse resistance to MMAE. frontiersin.org While less critical for MMAF's interaction with MDR1, this strategy could be relevant if other transporters are involved in resistance.

Target Antigen-Related Resistance

The efficacy of an ADC is fundamentally dependent on the presence of its target antigen on the cancer cell surface. biomolther.org Therefore, any mechanism that reduces the availability or accessibility of this antigen can lead to therapeutic resistance. aacrjournals.orgnih.gov

Tumors are often heterogeneous, meaning they consist of diverse populations of cancer cells. aacrjournals.org Some of these cells may express high levels of the target antigen, while others express low levels or none at all. nih.gov Treatment with an ADC can exert a selective pressure, eliminating the antigen-positive cells and allowing the antigen-low or antigen-negative cell clones to survive and proliferate. jci.orgnih.gov This can lead to a relapse with a tumor that is no longer responsive to the ADC. nih.gov

This mechanism of resistance is particularly relevant for ADCs with payloads like MMAF that have a limited "bystander effect". mdpi.com The bystander effect occurs when a payload released from a target cell diffuses into and kills adjacent antigen-negative cells. nih.gov Because MMAF is charged and less membrane-permeable than MMAE, it is largely trapped within the target cell, resulting in reduced bystander killing. aacrjournals.orgmdpi.com Consequently, antigen-negative cells in a heterogeneous tumor are less likely to be eliminated by an MMAF-based ADC.

Some target antigens can be shed from the surface of cancer cells and circulate in the bloodstream as soluble proteins. dovepress.com This soluble antigen can act as a decoy, binding to the ADC in circulation and preventing it from reaching the tumor cells. dovepress.comresearchgate.net This "antigen sink" can significantly reduce the amount of ADC available to bind to cancer cells, thereby diminishing its therapeutic effect. aacrjournals.org This is a potential mechanism of resistance for any ADC, including those utilizing this compound, if the target antigen is prone to shedding.

Intracellular Mechanisms

Even after an ADC successfully binds to and enters a cancer cell, resistance can arise from defects in the intracellular machinery required to process the ADC and release its payload. nih.govaacrjournals.org These mechanisms prevent the cytotoxic agent from reaching its ultimate target within the cell.

Potential intracellular resistance mechanisms include:

Impaired ADC Internalization and Trafficking : Resistance can develop through disruptions in the process of ADC internalization via endocytosis or its subsequent trafficking to the lysosome. jci.orgnih.gov Cancer cells can also increase the rate at which internalized ADCs are recycled back to the cell surface before the payload can be released. nih.gov

Defective Lysosomal Degradation : Most ADCs are designed to release their payload within the lysosome, an acidic organelle rich in proteolytic enzymes. mdpi.com If the lysosomal environment is altered (e.g., increased pH) or if there is a reduction in the activity of lysosomal proteases like cathepsins, the linker may not be cleaved efficiently. jci.org For non-cleavable linkers, impaired degradation of the antibody itself would prevent the release of the active payload-amino acid conjugate, leading to resistance. aacrjournals.org

Target Alteration : The cellular target of the MMAF payload is tubulin. mdpi.com While less commonly reported for ADCs compared to small molecule drugs, mutations in the tubulin protein could theoretically alter the MMAF binding site, preventing the drug from exerting its antimitotic effect and leading to resistance. researchgate.netresearchgate.net

| Category | Mechanism | Description | Reference |

|---|---|---|---|

| Cellular Efflux | MDR Transporter Expression | While MMAF is a poor substrate for the common MDR1/P-gp pump, overexpression of other ABC transporters could potentially contribute to resistance. | jci.orgaacrjournals.org |

| Target Antigen-Related | Antigen-Low/Negative Clones | Selective pressure from the ADC leads to the outgrowth of cancer cells that do not express the target antigen. This is amplified by MMAF's low bystander effect. | jci.orgmdpi.com |